molecular formula C14H19NO5 B1303890 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 284493-68-1

3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid

Cat. No.: B1303890
CAS No.: 284493-68-1
M. Wt: 281.3 g/mol
InChI Key: KLIMLFKCLBBZKH-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid is a protected amino acid derivative that serves as a versatile and crucial building block in synthetic organic and medicinal chemistry. Its molecular structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which is widely used to shield the amine functionality from unwanted reactions during complex multi-step synthesis, particularly in the construction of peptides and peptide mimetics . The presence of the 3-hydroxyphenyl moiety makes this compound a valuable precursor for the synthesis of tyrosine-like structures or other biologically active molecules that incorporate phenolic groups, which can be further functionalized . As a bifunctional molecule featuring both a protected amine and a free carboxylic acid, it is designed for seamless integration into growing molecular chains, acting as a central scaffold for researchers developing novel pharmaceutical compounds, protease inhibitors, and other sophisticated target molecules . The Boc group can be readily removed under mild acidic conditions, allowing for selective deprotection without affecting other sensitive functional groups in the molecule. This product is intended for use in research and development laboratories only. It is strictly for research purposes and is not classified or sold for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the compound using appropriate personal protective equipment within a well-controlled laboratory environment.

Properties

IUPAC Name

3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIMLFKCLBBZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153689
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-68-1
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amino Acid Precursors

The amino group of β-amino acids such as 3-amino-3-(3-hydroxyphenyl)propanoic acid is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., NaHCO3 or triethylamine) in solvents like dioxane or dichloromethane. This step yields the Boc-protected amino acid intermediate.

Step Reagents/Conditions Outcome Notes
1 3-amino-3-(3-hydroxyphenyl)propanoic acid + Boc2O, base Boc-protected amino acid Protects amino group, prevents side reactions

Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid Precursors

The precursor amino acid can be synthesized by several routes:

Method Starting Materials Key Conditions Yield & Purity Notes
Malonic acid + 3-hydroxybenzaldehyde Malonic acid, 3-hydroxybenzaldehyde Base catalysis, reflux Moderate to high yield, requires purification
Michael addition 3-hydroxyphenyl amine, methyl acrylate Reflux in 2-propanol or aqueous Efficient, scalable for industrial use

Stereoselective Synthesis

For the enantiomerically pure (S)- or (R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, chiral starting materials or chiral catalysts are employed:

  • Use of L- or D-phenylalanine derivatives as starting materials, followed by selective hydroxylation at the 3-position.
  • Enzymatic resolution or asymmetric synthesis methods to ensure stereochemical integrity.

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization includes NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm structure and stereochemistry.

Summary Table of Preparation Methods

Preparation Step Description Reagents/Conditions Notes
Amino group protection Boc protection of amino group Boc2O, base (NaHCO3, Et3N), solvent (DCM) Prevents side reactions during synthesis
Precursor synthesis Knoevenagel condensation or Michael addition Malonic acid + 3-hydroxybenzaldehyde or 3-hydroxyphenyl amine + methyl acrylate Efficient routes to β-amino acid skeleton
Stereoselective synthesis Use of chiral starting materials or catalysts L- or D-phenylalanine derivatives, enzymatic resolution Ensures enantiomeric purity
Purification Recrystallization, chromatography Silica gel chromatography, solvent systems Achieves high purity for research use

Research Findings and Notes

  • The Boc protecting group is favored due to its stability under a variety of reaction conditions and ease of removal under acidic conditions.
  • The 3-hydroxyphenyl substituent introduces potential for further functionalization and biological activity in derivatives.
  • Stereochemical control is critical for pharmaceutical applications, as the (S)-enantiomer is often the biologically active form.
  • Industrial synthesis methods optimize reaction conditions for yield and purity, often scaling up the Michael addition route due to its efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-[(Tert-butoxycarbonyl)amino]-3-(3-oxophenyl)propanoic acid.

    Reduction: Formation of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The unique structure of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid allows for modifications that can enhance biological activity against specific targets. The Boc group is particularly valuable in peptide synthesis, where it serves to protect the amino group during chemical reactions.

Histone Deacetylase Inhibition

Research indicates that β-amino acids can act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression. Studies have shown that this compound selectively inhibits HDAC isoforms with varying potency:

HDAC IsoformIC50 (nM)
HDAC114
HDAC220
HDAC325
HDAC8>200

The inhibition of these enzymes suggests potential applications in cancer therapy, as altering gene expression profiles can induce apoptosis in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in various cancer cell lines by modulating gene expression associated with cell cycle regulation and apoptosis. This positions the compound as a candidate for further development as an anticancer agent.

Neuroprotective Effects

Recent investigations suggest that β-amino acids may exhibit neuroprotective properties by modulating signaling pathways involved in neuronal survival and differentiation. This could be particularly relevant for developing treatments for neurodegenerative conditions.

Peptide Synthesis

The compound plays a crucial role in solid-phase peptide synthesis (SPPS). The Boc protecting group can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids to create bioactive peptides.

Case Study: Synthesis of Bioactive Peptides

Peptides containing this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. This demonstrates the versatility of the compound in drug development.

Biochemical Research

In biochemical studies, this compound is valuable for investigating enzyme inhibition or protein-protein interactions. Its structural features enable the design of inhibitors that can modulate enzymatic activity.

Case Study: Enzyme Inhibition

Derivatives of this compound have been shown to act as competitive inhibitors for specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored, particularly in developing prodrugs that enhance bioavailability and target specificity. This application is crucial for improving the efficacy of therapeutic agents.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The hydroxyl group can form hydrogen bonds and participate in various biochemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-hydroxyphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

Compound Name Substituent Molecular Weight Key Applications/Activity Solubility/Stability Notes Reference
3-[(Boc)amino]-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl 283.3 LRRK2 inhibitors; selective kinase modulation Stable in organic solvents (DMF, DMSO)
3-[(Boc)amino]-3-(3-cyanophenyl)propanoic acid 3-Cyanophenyl 280.3 Intermediate in peptide coupling; nitrile group enhances electrophilicity Limited aqueous solubility; requires DMSO
3-[(Boc)amino]-3-(2-thienyl)propanoic acid Thiophen-2-yl 271.3 Anticancer research; sulfur atom participates in metal coordination Soluble in THF, ethanol
3-[(Boc)amino]-3-(3-hydroxyphenyl)propanoic acid 3-Hydroxyphenyl 281.3 PROTAC synthesis; hydroxyl group enables hydrogen bonding in target binding Moderate aqueous solubility (1 mg/mL in PBS pH 7.2)

Key Findings :

  • 4-Fluorophenyl analogs exhibit higher lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted LRRK2 inhibitors .
  • The 3-hydroxyphenyl variant’s hydroxyl group confers polarity, improving solubility in polar solvents compared to cyanophenyl or thienyl derivatives .
  • Thienyl analogs demonstrate unique anticancer activity due to sulfur-mediated interactions with cellular targets .

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, also known by its CAS number 500788-89-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.30 g/mol
  • CAS Number : 500788-89-6
  • Purity : Typically around 97% .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives of 3-(4-hydroxyphenyl)amino propanoic acid have shown significant antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 64 µg/mL depending on the specific derivative and target organism .

CompoundTarget PathogenMIC (µg/mL)
Derivative AMRSA1 - 8
Derivative BE. faecalis0.5 - 2
Derivative CE. coli8 - 64

The antimicrobial activity is believed to be due to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit protein synthesis. The presence of the hydroxyphenyl group is thought to enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Anti-inflammatory Properties

In addition to antimicrobial activity, there is emerging evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. For example, one study reported that certain β-amino acid derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) production in vitro, which is a key mediator in inflammatory responses .

Case Studies

  • Antimicrobial Screening : A study screened various derivatives against a library of clinically relevant pathogens and found that specific modifications in the phenyl ring significantly enhanced antimicrobial efficacy against Gram-positive bacteria while reducing activity against Gram-negative strains .
  • In Vivo Models : In animal models, certain derivatives were shown to reduce inflammation and edema comparable to established anti-inflammatory drugs like tacrolimus. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. 1.1. What are the optimal conditions for synthesizing 3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid?

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino groups with 3-hydroxyphenylpropanoic acid derivatives. Key steps include:

  • Protection of the amino group : Use Boc anhydride (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) to prevent side reactions .
  • Coupling reactions : Dicyclohexylcarbodiimide (DCC) or HOBt-mediated activation ensures efficient amide bond formation .
  • Deprotection : Hydrolysis of the Boc group under acidic conditions (e.g., TFA in dichloromethane) yields the final product.
    Critical parameters : pH control during deprotection (to avoid β-elimination) and inert atmosphere (N₂/Ar) to prevent oxidation of the phenolic -OH group .

Q. 1.2. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 254 nm is standard. Mobile phases often combine acetonitrile and 0.1% TFA in water .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and phenolic -OH (δ ~9.5 ppm). FT-IR detects carbonyl stretches (C=O at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (theoretical [M+H]⁺: ~322.3 g/mol) .

Q. 1.3. What are the solubility and stability considerations for this compound in aqueous buffers?

  • Solubility : Poor in water due to the hydrophobic Boc group. Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For biological assays, dilute to <1% DMSO in PBS (pH 7.4) .
  • Stability : Susceptible to hydrolysis under basic conditions. Store at -20°C in anhydrous DMSO, shielded from light to prevent phenolic oxidation .

Advanced Research Questions

Q. 2.1. How does the stereochemistry at the 3-position influence bioactivity?

  • Stereochemical impact : The (R)- or (S)-configuration alters binding affinity to targets like enzymes or receptors. For example, (R)-enantiomers of similar Boc-protected amino acids show enhanced inhibition of proteases compared to (S)-forms .
  • Methodology : Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) resolves enantiomers. Activity assays (e.g., enzyme kinetics) correlate configuration with potency .

Q. 2.2. What strategies mitigate interference from the 3-hydroxyphenyl group in metal-catalyzed reactions?

  • Chelation issues : The phenolic -OH can deactivate catalysts (e.g., Pd in cross-couplings). Solutions include:
    • Protection : Temporarily silylate the -OH (e.g., TBSCl) before metal-catalyzed steps .
    • Alternative catalysts : Use ligands resistant to phenolic interference, such as XPhos in Suzuki-Miyaura couplings .

Q. 2.3. How can computational modeling predict interactions between this compound and biological targets?

  • Docking studies : Tools like AutoDock Vina model binding to receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonding between the phenolic -OH and His residues in active sites .
  • MD simulations : Assess stability of Boc group removal in simulated physiological conditions (e.g., implicit solvent models at pH 7.4) .

Q. 2.4. How to resolve contradictions in reported bioactivity data across studies?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
    • Assay conditions : Variability in ATP concentrations or buffer ionic strength .
    • Compound degradation : Verify stability via LC-MS during assays.
  • Validation : Reproduce experiments with standardized protocols (e.g., Eurofins Panlabs kinase profiling) .

Methodological Challenges and Solutions

Challenge Solution Reference
Boc group instability in acidic mediaUse milder acids (e.g., HCl/dioxane instead of TFA) or switch to Fmoc protection
Low yield in coupling stepsOptimize stoichiometry (1.2 eq Boc-amino acid, 1.5 eq DCC)
Phenolic oxidation during storageAdd antioxidants (e.g., BHT at 0.01% w/v) to storage solutions

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